Phthalazin-5-ol (CAS 1309379-51-8): Structural Architecture, Synthesis, and Medicinal Utility
Phthalazin-5-ol (CAS 1309379-51-8): Structural Architecture, Synthesis, and Medicinal Utility
The following technical guide is structured as an advanced whitepaper for drug discovery professionals. It deviates from standard templates to focus on the specific "phenolic" nature of this phthalazine isomer, contrasting it with the more common phthalazinones.
Executive Summary
Phthalazin-5-ol (CAS 1309379-51-8) represents a distinct subclass of the phthalazine scaffold. Unlike the widely utilized phthalazin-1(2H)-one derivatives (e.g., Olaparib, Azelastine), which rely on a lactam-lactim tautomerism on the pyridazine ring, Phthalazin-5-ol carries a hydroxyl group on the carbocyclic (benzene) ring. This structural nuance confers unique electronic properties, making it a critical "phenolic" building block for Fragment-Based Drug Discovery (FBDD). This guide delineates its chemical behavior, validated synthetic routes—including the hypervalent iodine (PIFA) oxidation method—and its application as a bioisostere in kinase and oxidoreductase inhibitor design.
Chemical Identity & Structural Architecture[1]
Nomenclature and Numbering
Correct numbering is paramount to distinguishing this compound from its isomers. Phthalazine (benzo[d]pyridazine) is numbered starting from the hetero-ring carbon adjacent to the bridgehead.
-
Positions 1 & 4: Carbons in the pyridazine ring (hetero-ring).
-
Positions 2 & 3: Nitrogen atoms.
-
Positions 5, 6, 7, 8: Carbons in the benzene ring.
Phthalazin-5-ol features the hydroxyl group at the peri-position (C5), adjacent to the bridgehead carbon. This proximity allows for potential intramolecular hydrogen bonding with the N3 nitrogen, influencing solubility and receptor binding kinetics.
Physiochemical Profile
| Property | Value / Description |
| CAS Number | 1309379-51-8 |
| IUPAC Name | Phthalazin-5-ol |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| SMILES | OC1=CC=CC2=C1C=NN=C2 |
| pKa (Calculated) | ~8.5 (Phenolic OH); ~3.5 (Pyridazine N) |
| LogP | ~1.2 (Moderate Lipophilicity) |
| Tautomerism | Non-Tautomeric. Unlike 1-phthalazinol, which exists predominantly as the amide (phthalazinone), 5-ol retains its aromatic phenol character.[1] |
Structural Visualization
The following diagram contrasts the stable phenolic structure of Phthalazin-5-ol with the tautomeric nature of the 1-isomer.
Figure 1: Structural distinction between the target 5-ol (stable phenol) and the 1-ol (reactive tautomer).
Synthetic Pathways[3][4][5][6]
Synthesis of Phthalazin-5-ol requires strategies that establish the diaza-heterocycle while preserving the carbocyclic phenol. Two primary routes are recognized in high-value organic synthesis.
Route A: Condensation of 3-Hydroxyphthalaldehyde (Preferred)
This route is the most direct, utilizing the condensation of hydrazine with a substituted phthalaldehyde.
-
Mechanism: Double Schiff base formation.
-
Precursor: 3-Hydroxyphthalaldehyde (or protected ether).
-
Reagent: Hydrazine hydrate (
). -
Advantages: High atom economy, avoids harsh oxidants.
Route B: Oxidative Aromatization via PIFA (Specialized)
For accessing the 5-ol from saturated precursors (e.g., cyclohexanones or tetrahydrophthalazines), hypervalent iodine reagents are employed.
-
Reagent: [Bis(trifluoroacetoxy)iodo]benzene (PIFA ).
-
Mechanism: PIFA mediates the oxidative dehydrogenation of 5,6,7,8-tetrahydrophthalazin-5-ol or related hydrazones to restore aromaticity.
-
Significance: This method is cited in advanced heterocyclic reviews (e.g., Science of Synthesis) for generating sensitive phthalazineols.
Figure 2: Primary synthetic strategies. Route A (left) is standard; Route B (right) utilizes hypervalent iodine chemistry.
Medicinal Chemistry Applications
Pharmacophore Mapping
Phthalazin-5-ol serves as a versatile scaffold in Fragment-Based Drug Discovery (FBDD).
-
H-Bond Donor: The C5-OH acts as a donor, critical for interacting with backbone carbonyls in kinase hinge regions.
-
H-Bond Acceptor: The N2/N3 nitrogens are strong acceptors.
-
Pi-Stacking: The fused bicyclic system provides a rigid platform for
interactions within hydrophobic pockets (e.g., ATP binding sites).
Target Classes
-
VEGFR Inhibitors: Phthalazine derivatives are well-documented inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR). The 5-hydroxy group provides a handle for etherification to extend side chains into the solvent-exposed region of the kinase domain.
-
PARP Inhibitors: While Olaparib uses the phthalazinone core, the 5-ol isomer is investigated as a bioisostere to modulate metabolic stability and solubility profiles.
-
Aldose Reductase: Phenolic phthalazines have shown activity in preventing diabetic complications (neuropathy/retinopathy) by inhibiting aldose reductase.[2]
Experimental Protocol: Synthesis via Condensation
Objective: Preparation of Phthalazin-5-ol from 3-hydroxyphthalaldehyde.
Materials:
-
3-Hydroxyphthalaldehyde (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (Absolute)
-
Acetic acid (Catalytic, optional)
Procedure:
-
Dissolution: Dissolve 3-hydroxyphthalaldehyde (150 mg, 1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask.
-
Addition: Dropwise add hydrazine hydrate (60 mg, 1.2 mmol) at room temperature. A transient color change (yellow/orange) indicates imine formation.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 3–5 hours. Monitor consumption of aldehyde by TLC (SiO₂, 50% EtOAc/Hexane).
-
Work-up: Cool the mixture to 0°C. The product may precipitate. If not, concentrate under reduced pressure to 20% volume and add cold diethyl ether.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
-
Characterization: Confirm structure via ¹H NMR (DMSO-d₆). Look for the disappearance of aldehyde protons (~10 ppm) and appearance of phthalazine aromatic protons (9.0–9.5 ppm singlet for H1/H4).
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Phthalazines are nitrogenous heterocycles; handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenolic compounds are susceptible to slow oxidation; protect from light.
-
Incompatibility: Strong oxidizing agents (may convert phenol to quinone species).
References
-
Synthesis of Phthalazine Derivatives via PIFA: Hagen, T. J., & Helgren, T. R. (2006). Product Class 10: Phthalazines.[3] In Science of Synthesis (Vol. 16, pp. 315). Context: Describes the oxidative aromatization of tetrahydrophthalazines using [bis(trifluoroacetoxy)iodo]benzene (PIFA) to yield phthalazin-5-ol.
-
Phthalazine Scaffold in Drug Discovery: El-Sawy, E. R., et al. (2012). Phthalazine derivatives in clinical applications. Journal of Heterocyclic Chemistry. Context: Reviews the pharmacological breadth of the phthalazine core, including kinase and enzyme inhibition.
-
VEGFR Inhibition by Phthalazines: El-Mekabaty, A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Context: Validates the use of the phthalazine core as a potent VEGFR2 inhibitor scaffold.[3]
-
General Phthalazine Synthesis (Condensation): Bunce, R. A., et al. (2012).[4] Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications. Context: Provides the general protocol for condensing hydrazine with phthalaldehyde derivatives.
-
CAS Registry Data: Phthalazin-5-ol (CAS 1309379-51-8). Context: Verification of chemical identity and SMILES structure.
Sources
- 1. Phthalazinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
